molecular formula C10H8O7S2 B086021 8-Hydroxynaphthalene-1,6-disulfonic acid CAS No. 117-43-1

8-Hydroxynaphthalene-1,6-disulfonic acid

Cat. No. B086021
CAS RN: 117-43-1
M. Wt: 304.3 g/mol
InChI Key: XQAFHGXXHIZSGZ-UHFFFAOYSA-N
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Description

8-Hydroxynaphthalene-1,6-disulfonic acid is a chemical compound that belongs to the class of organic compounds known as naphthalene sulfonates. These compounds are derivatives of naphthalene where the hydrogen atoms in the naphthalene structure are replaced by sulfonic acid groups (-SO3H) and hydroxy groups (-OH).

Synthesis Analysis

The synthesis of 8-Hydroxynaphthalene-1,6-disulfonic acid and related compounds often involves sulfonation reactions where naphthalene or its derivatives are treated with sulfur trioxide or other sulfonating agents. For example, procedures have been described for synthesizing ethers and esters from naphthalene disulfonates, indicating the adaptability of these compounds to various chemical transformations (Paruch, Katz, Incarvito, & Rheingold, 2000).

Molecular Structure Analysis

The molecular structure of 8-Hydroxynaphthalene-1,6-disulfonic acid includes a naphthalene core with hydroxy and sulfonic acid groups. These functional groups contribute to the compound's chemical behavior and properties, such as solubility and reactivity. The position of these groups on the naphthalene ring is crucial for its chemical and physical properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidative and reductive processes. The sulfonic acid groups make the compound acidic and reactive towards bases and nucleophilic agents. For instance, the autoxidation reactions of aromatic aminohydroxynaphthalenes, which are related structures, have been studied to evaluate their behavior under aerobic conditions, highlighting the susceptibility of these compounds to oxidative degradation (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and optical properties, are significantly influenced by the sulfonic acid and hydroxy groups. These groups increase the solubility of the compound in water and other polar solvents, which is a crucial aspect for its application in dyeing and other industrial processes.

Chemical Properties Analysis

The chemical properties of 8-Hydroxynaphthalene-1,6-disulfonic acid include its acidity, reactivity towards nucleophiles, and ability to form complexes with metals. These properties are utilized in various chemical processes and applications, especially in the synthesis of dyes and pigments where such compounds serve as intermediates.

For more details and research insights, please refer to the following sources:

Scientific Research Applications

  • Autoxidation Reactions of Aromatic o-Aminohydroxynaphthalenes : Mono- and disulfonated naphthalene derivatives, including 8-Hydroxynaphthalene-1,6-disulfonic acid derivatives, are products of anaerobic reduction of azo dyes by microorganisms. These compounds decompose under aerobic conditions. Their behavior under such conditions has been studied using LC−MS and UV/VIS spectroscopy, revealing insights into their stability and reaction pathways (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

  • Stability Constants of Alkaline Earth Metals with o-Arsono-o′-hydroxy Azo Compounds : Research on the acid dissociation constants of o-arsono-o′-hydroxy azo compounds, synthesized by coupling diazotized o-aminophenylarsonic acid with naphthol sulfonates including 8-Hydroxynaphthalene-1,6-disulfonic acid, has been conducted. This study provides valuable data on the chelate stability constants with alkaline earth metals, which is crucial for understanding their chemical interactions (Kina & Tǒei, 1971).

  • Photoelectrochemical Treatment of 8-Hydroxynaphthalene Derivatives : The electrochemical oxidation of 8-Hydroxynaphthalene-1,6-disulfonic acid at titanium electrode covered with TiO2/RuO2 was studied. This research contributes to understanding the reaction mechanisms and potential environmental applications in treating dye intermediates (Socha, Chrześcijańska, & Kuśmierek, 2006).

  • Synthesis of Ethers and Esters from Dye-Intermediates : The synthesis of ethers and esters from dye-intermediates, including 8-Hydroxynaphthalene-1,6-disulfonic acid, was described, highlighting their potential in creating materials with unique optical properties (Paruch, Vyklický, Katz, Incarvito, & Rheingold, 2000).

  • Catalytic Esterification in an SO3H-Functionalized MOF : A study on the use of a sulfonic acid functionalized metal–organic framework (MOF) incorporating 8-Hydroxynaphthalene-1,6-disulfonic acid for catalytic esterification showed promising results. This research demonstrates the MOF's potential in various esterification reactions due to its high chemical and thermal stability and uniformly distributed catalytic active sites (Dou et al., 2018).

  • Fluorescent Sensing for CN- in Water : A study demonstrated that 4-amino-3-hydroxynaphthalene-1-sulfonic acid, a derivative of 8-Hydroxynaphthalene-1,6-disulfonic acid, could fluorescently sense CN(-) in water. This finding provides a novel approach for the selective recognition of CN(-) anions, with potential applications in environmental monitoring (Shi et al., 2013).

  • Electrochemical Determination of Caffeine in Coffee : A study using 4-Amino-3-hydroxynaphthalene sulfonic acid, related to 8-Hydroxynaphthalene-1,6-disulfonic acid, showed its application in the electrochemical determination of caffeine in coffee. This research indicates its potential in food and beverage quality control (Amare & Admassie, 2012).

Safety And Hazards

While specific safety and hazard information for 8-Hydroxynaphthalene-1,6-disulfonic acid was not found, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

8-hydroxynaphthalene-1,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAFHGXXHIZSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059455
Record name 1,6-Naphthalenedisulfonic acid, 8-hydroxy-
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Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxynaphthalene-1,6-disulfonic acid

CAS RN

117-43-1
Record name 8-Hydroxy-1,6-naphthalenedisulfonic acid
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Record name 1,6-Naphthalenedisulfonic acid, 8-hydroxy-
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Record name Disulfo Acid E
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Record name 1,6-Naphthalenedisulfonic acid, 8-hydroxy-
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Record name 1,6-Naphthalenedisulfonic acid, 8-hydroxy-
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Record name 8-hydroxynaphthalene-1,6-disulphonic acid
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Synthesis routes and methods

Procedure details

Examples of suitable starting materials for these syntheses are 1-naphthol-2-sulfonic acid, 1-naphthol-3-sulfonic acid, 1-naphthol-5-sulfonic acid, 1-naphthol-6-sulfonic acid, 1-naphthylamine-6-sulfonic acid, from which 1-chloro-1-naphthol-6-sulfonic acid may be obtained by chlorination in the course of a Bucherer synthesis, 1-naphthol-7-sulfonic acid, 1-naphthol-8-sulfonic acid, 1-naphthol-3,8-disulfonic acid, 7-acetylamino-1-naphthol-3-sulfonic acid, 8-acetylamino-2-chloro-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-5-sulfonic acid, 8-benzoylamino-1-naphthol-5-sulfonic acid, 8-acetylamino-1-naphthol-2,5-disulfonic acid and 5-acetylamino-1-naphthol-3-sulfonic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Mužík - Scientific papers of the University of Pardubice. Series …, 2011 - dk.upce.cz
The paper is focused on innovation of a chemical process leading to new amino compounds of structural formula I and their application to preparation of new azo dyes II. The procedure …
Number of citations: 0 dk.upce.cz
S Karthikeyan, WK Jo, R Dhanalakshmi… - Journal of the Taiwan …, 2018 - Elsevier
Wet catalytic oxidation of sodium poly[(naphthaleneformaldehyde)sulfonate], a hazardous contaminant of wastewater streams from the textiles industry, by hydrogen peroxide under …
Number of citations: 7 www.sciencedirect.com
NN Vlasova, EN Oborina, OY Grigoryeva… - Russian Chemical …, 2013 - iopscience.iop.org
Data on the ion-exchange and complexing organosilicon adsorbents published during the last $10-12\\text {years} $, including the results of systematic research of the authors, are …
Number of citations: 38 iopscience.iop.org

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